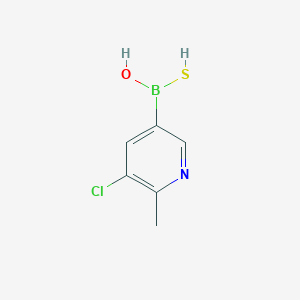
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is a compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position The borinic acid moiety is attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methylpyridine.
Formation of Sulfanyl Linkage: The pyridine derivative is reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group.
Borinic Acid Formation: The intermediate product is then treated with a boron-containing reagent, such as boronic acid or boron trihalides, to form the borinic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the borinic acid moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified borinic acid derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid has several applications in scientific research:
Biology: The compound may be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid involves its interaction with molecular targets such as enzymes or receptors. The borinic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also play a role in binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is unique due to the presence of both the sulfanyl and borinic acid functionalities
Biological Activity
(5-Chloro-6-methylpyridin-3-yl)-sulfanylborinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₈BClN₁O₂S
- Molecular Weight : 171.39 g/mol
- CAS Number : 1003043-40-0
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Enzyme Inhibition Study :
A study investigated the effect of this compound on carbonic anhydrase, revealing a significant reduction in enzymatic activity. This suggests potential applications in conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain types of edema. -
Antimicrobial Evaluation :
The compound was tested against several bacterial strains, demonstrating notable antimicrobial properties. The mechanism was linked to the inhibition of cell wall synthesis, making it a candidate for further development as an antibiotic. -
Anticancer Research :
In vitro studies on various cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. These findings position the compound as a promising lead for anticancer drug development.
Properties
Molecular Formula |
C6H7BClNOS |
|---|---|
Molecular Weight |
187.46 g/mol |
IUPAC Name |
(5-chloro-6-methylpyridin-3-yl)-sulfanylborinic acid |
InChI |
InChI=1S/C6H7BClNOS/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
LDPDGKGIBPZCHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)Cl)(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















